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Compound of Interest

Compound Name: 2-(3-Methylphenyl)pyrrolidine

Cat. No.: B1306825

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
(3-Methylphenyl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal
chemistry and drug development. Due to the limited availability of published experimental
spectra for this specific molecule, this document presents a detailed analysis based on
predicted spectroscopic data, alongside established experimental protocols for acquiring such
data. The information herein serves as a valuable resource for the characterization,
identification, and quality control of 2-(3-Methylphenyl)pyrrolidine and structurally related
compounds.

Molecular Structure

Chemical Formula: Ci1H1sN Molecular Weight: 161.24 g/mol Structure:
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Figure 1. Chemical structure of 2-(3-Methylphenyl)pyrrolidine.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-(3-
Methylphenyl)pyrrolidine. These predictions are generated using computational algorithms
and serve as a reference for interpreting experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.20 t 1 Ar-H
~7.10 d 1 Ar-H
~7.05 S 1 Ar-H
~6.95 d 1 Ar-H
~4.15 t 1 CH (pyrrolidine C2)
~3.30 m 1 CHz (pyrrolidine C5)
~2.95 m 1 CHz (pyrrolidine C5)
~2.35 s 3 Ar-CHs
~2.00 m 1 CHz (pyrrolidine C3)
~1.85 m 1 CHz (pyrrolidine C3)
~1.70 m 2 CHz (pyrrolidine C4)
~1.60 brs 1 NH

Predicted in CDCls

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~145.0 Ar-C (quaternary)
~138.0 Ar-C (quaternary)
~128.5 Ar-CH
~127.5 Ar-CH
~127.0 Ar-CH
~124.0 Ar-CH
~60.0 CH (pyrrolidine C2)
~47.0 CHz (pyrrolidine C5)
~34.0 CHz (pyrrolidine C3)
~25.5 CHz (pyrrolidine C4)
~21.5 Ar-CHs

Predicted in CDCls

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Vibration Functional Group

3300 - 3500 (weak-medium,

broad) N-H Stretch Secondary Amine

3000 - 3100 (medium) C-H Stretch Aromatic

2850 - 2960 (medium-strong) C-H Stretch Aliphatic

1600, 1490 (medium, sharp) C=C Stretch Aromatic Ring

1450 - 1470 (medium) CHz2 Bend Aliphatic

1100 - 1200 (medium) C-N Stretch Amine

700 - 800 (strong) C-H Bend (out-of-plane) m-Disubstituted Aromatic

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments

miz Proposed Fragment Notes

161 [M]* Molecular lon

160 [M-H]* Loss of a hydrogen radical
o1 [CoH]* 2::5;;2 ion (from benzylic
70 [CaHsN]* Pyrrolidinyl fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-(3-
Methylphenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.[1] Add a
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small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
referencing.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.[1]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of
the neat liquid or solid sample directly onto the ATR crystal.[2] For transmission, a thin film of
a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record
the sample spectrum over a typical range of 4000-400 cm~1.[3]

Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
methanol, acetonitrile).
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 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electron lonization (EI) or Electrospray lonization (ESI).[4][5]

o Data Acquisition (EI): Introduce the sample into the high-vacuum source where it is
bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.[5]

o Data Acquisition (ESI): Infuse the sample solution into the ESI source, where a high voltage
is applied to generate a fine spray of charged droplets, leading to gas-phase ions.[6]

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern to gain structural information.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-(3-Methylphenyl)pyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of 2-(3-Methylphenyl)pyrrolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 2-(3-
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at: [https://www.benchchem.com/product/b1306825#spectroscopic-data-nmr-ir-ms-for-2-3-
methylphenyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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